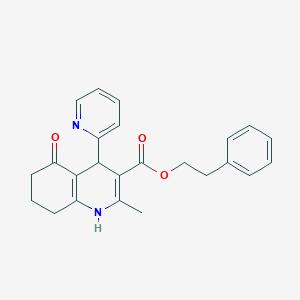![molecular formula C11H10N4O B3894102 N-[(E)-benzylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3894102.png)
N-[(E)-benzylideneamino]-1H-pyrazole-5-carboxamide
Overview
Description
N-[(E)-benzylideneamino]-1H-pyrazole-5-carboxamide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine and an aldehyde or ketone. This compound has a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The benzylideneamino group is attached to the pyrazole ring, giving the compound its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-benzylideneamino]-1H-pyrazole-5-carboxamide typically involves the condensation reaction between 1H-pyrazole-5-carboxamide and benzaldehyde. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the C=N bond, resulting in the desired Schiff base.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure uniform mixing. The use of automated systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-benzylideneamino]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylideneamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-benzylideneamino]-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Research has shown its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-benzylideneamino]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming complexes that can interact with enzymes and proteins.
Pathways Involved: It can modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage. In cancer cells, it can induce apoptosis through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide
- N-[(E)-benzylideneamino]-1H-pyrazole-4-carboxamide
- N-[(E)-benzylideneamino]-1H-pyrazole-2-carboxamide
Uniqueness
N-[(E)-benzylideneamino]-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as an anticancer agent set it apart from other similar compounds.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(10-6-7-12-14-10)15-13-8-9-4-2-1-3-5-9/h1-8H,(H,12,14)(H,15,16)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBQXDJERRSAMF-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Dimethylamino)phenyl]-1-(2-naphthyl)prop-2-en-1-one](/img/structure/B3894022.png)
![1-(3-nitrophenyl)ethanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3894030.png)
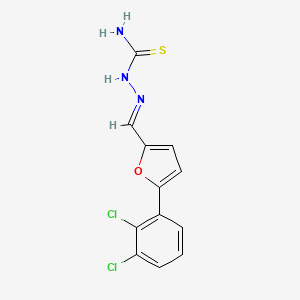
![N-(2-[4-(dimethylamino)phenyl]-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3894057.png)
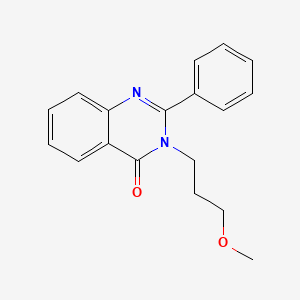
![8-[(E)-4-quinolin-8-ylsulfanylbut-2-enyl]sulfanylquinoline](/img/structure/B3894062.png)
![(E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-pyridin-2-ylprop-2-en-1-one](/img/structure/B3894065.png)
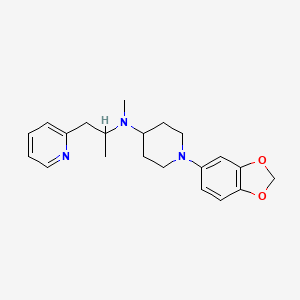
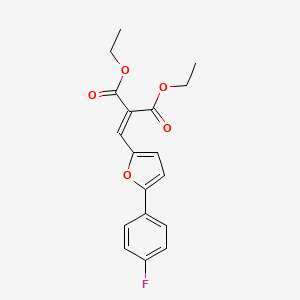
![2-methyl-6-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3894078.png)
![N'-{[(2,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B3894080.png)
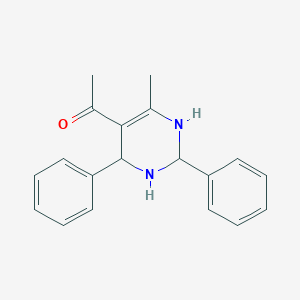
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-[(2-hydroxy-2-adamantyl)methyl]acetamide](/img/structure/B3894109.png)
